Sodium 8-aminonaphthalene-1,6-disulphonate

Vue d'ensemble

Description

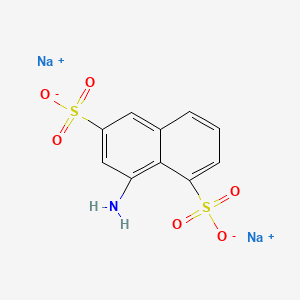

Sodium 8-aminonaphthalene-1,6-disulphonate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is a derivative of naphthalene, characterized by the presence of amino and sulfonate groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium 8-aminonaphthalene-1,6-disulphonate typically involves the sulfonation of 8-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. Subsequent sulfonation at the 6th position produces 8-aminonaphthalene-1,6-disulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 8-aminonaphthalene-1,6-disulphonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted naphthalene compounds .

Applications De Recherche Scientifique

Sodium 8-aminonaphthalene-1,6-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in fluorescence studies due to its ability to bind to proteins and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Mécanisme D'action

The mechanism of action of sodium 8-aminonaphthalene-1,6-disulphonate involves its interaction with molecular targets such as proteins and enzymes. The compound binds to hydrophobic pockets of proteins, altering their conformation and activity. This binding is facilitated by the sulfonate groups, which interact with cationic side chains of proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Anilinonaphthalene-1-sulfonic acid: Known for its use in studying protein interactions.

Disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate: Used as a colorimetric reagent in inorganic analysis.

Uniqueness

Sodium 8-aminonaphthalene-1,6-disulphonate is unique due to its dual functionality, combining amino and sulfonate groups, which enhances its reactivity and binding properties compared to similar compounds .

Activité Biologique

Sodium 8-aminonaphthalene-1,6-disulphonate (also known as ANS) is a sulfonated derivative of naphthalene, which has gained attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₀H₇NNa₂O₉S₃

- Molecular Weight : 427.34 g/mol

- CAS Number : 5398-34-5

- PubChem CID : 13152118

This compound exhibits biological activity through several mechanisms:

- Fluorescence Properties : ANS is known for its high Stokes shift, which allows it to be used as a fluorescent probe in various biological assays. Its fluorescence can be quenched by ions such as Thallium and Cesium, making it useful for studying ion interactions in biological systems .

- Neuronal Tracing : The compound has been utilized as a neuronal tracer due to its ability to penetrate cell membranes and label neuronal pathways effectively. This application aids in the understanding of neuronal connectivity and function .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8.5 to 17 mg/mL .

Antimicrobial Efficacy

A study evaluated the antibacterial properties of ANS against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results demonstrated significant antibacterial efficacy with MIC values indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 10 | 20 |

| Pseudomonas aeruginosa | 15 | 30 |

| Staphylococcus aureus | 12 | 24 |

Case Studies

- Neuronal Tracing in Rodent Models : A study utilizing ANS as a tracer in rodent models demonstrated its ability to visualize neuronal pathways effectively. The compound's fluorescence allowed researchers to trace neural connections and assess changes in neuronal activity under various conditions .

- Antimicrobial Formulations : In a comparative study of novel antimicrobial polymers incorporating ANS, researchers found that these formulations enhanced the antimicrobial activity of traditional antibiotics. The combination showed improved efficacy against biofilm-forming bacteria, highlighting the potential for ANS in developing advanced antimicrobial therapies .

Toxicological Considerations

While this compound has beneficial biological properties, it is essential to consider its toxicological profile:

Propriétés

IUPAC Name |

disodium;8-aminonaphthalene-1,6-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEJRPAVSJPGAS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-48-2 | |

| Record name | Sodium 8-aminonaphthalene-1,6-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 8-aminonaphthalene-1,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.